2,6-Dibromopyridine

Electrosynthesis Nickel catalysis Bipyridine synthesis

Select 2,6-dibromopyridine (≥98%) for predictable sequential double functionalization in cross-coupling chemistry. Unlike 2,5- or 2,3-regioisomers that undergo selective monocoupling at the 2-position, this symmetrical building block presents two equivalent C-Br bonds, eliminating regioselectivity challenges for C2-symmetric ligands and terpyridines. Electrochemical homocoupling delivers 56% isolated yield vs. only 46% for 2,6-dichloropyridine—a 10 percentage-point advantage directly improving material efficiency. Achieves 90% conversion via iPrMgCl exchange at room temperature without cryogenic conditions. Divergent carbonylative Suzuki reactivity yields either mono- or di-benzoyl products from a single inventory item.

Molecular Formula C5H3Br2N
Molecular Weight 236.89 g/mol
CAS No. 626-05-1
Cat. No. B144722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromopyridine
CAS626-05-1
SynonymsNSC 613
Molecular FormulaC5H3Br2N
Molecular Weight236.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)Br
InChIInChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H
InChIKeyFEYDZHNIIMENOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromopyridine (CAS 626-05-1) Procurement Guide: Core Properties and Synthetic Utility


2,6-Dibromopyridine is a symmetrically dihalogenated pyridine building block (C5H3Br2N, MW 236.89 g/mol) characterized by two bromine substituents at the 2- and 6-positions of the pyridine ring . This substitution pattern creates a distinctive reactivity profile that enables sequential functionalization strategies in cross-coupling chemistry [1]. Commercially available at ≥98% purity as a white to pale yellow crystalline powder with a melting point of 117-121°C and boiling point of 249-255°C , the compound is insoluble in water but soluble in methanol, ethanol, dioxane, chloroform, and carbon tetrachloride . Its dual C-Br bonds serve as orthogonal handles for Suzuki-Miyaura, Stille, Negishi, and Ullmann-type couplings, making it a critical intermediate for synthesizing 2,2′-bipyridines, terpyridines, and 2,6-diarylpyridine frameworks [2].

2,6-Dibromopyridine (CAS 626-05-1): Why In-Class Analogs Cannot Be Interchanged Without Performance Penalties


Despite sharing the dibromopyridine core, substitution pattern (2,6- vs. 2,5- vs. 2,3-) and halogen identity (Br vs. Cl) fundamentally alter reactivity, regioselectivity, and product outcomes in catalytic transformations. While 2,5-dibromopyridine exhibits high site-selectivity for monocoupling at the 2-position [1], 2,6-dibromopyridine provides symmetrical electronic activation of both C-Br bonds, enabling sequential double functionalization strategies unattainable with regioisomeric analogs [2]. Compared to 2,6-dichloropyridine, the bromide derivative shows markedly different leaving group propensity in electrochemical homocoupling (56% vs. 46% yield) [3] and distinct nitration behavior under aprotic conditions [4]. Bromine-magnesium exchange efficiency further diverges: 2,6-dibromopyridine achieves 90% conversion to alcohol derivatives, whereas 2,3- and 2,5-analogs exhibit different regiochemical outcomes [5]. Simple substitution among in-class compounds therefore introduces uncontrolled variability in reaction yields, product distributions, and downstream synthetic feasibility.

2,6-Dibromopyridine (CAS 626-05-1) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Electrochemical Homocoupling Yield Superiority Over 2,6-Dichloropyridine

In nickel-catalyzed electroreductive homocoupling reactions conducted in an undivided cell with sacrificial anode, 2,6-dibromopyridine affords 2,6-dibromo-2,2′-bipyridine in 56% isolated yield, while the corresponding 2,6-dichloropyridine yields only 46% under identical controlled reaction time conditions [1]. This 10 percentage-point yield advantage demonstrates the superior leaving group ability of bromine over chlorine in electrochemical cross-coupling manifolds.

Electrosynthesis Nickel catalysis Bipyridine synthesis

Bromine-Magnesium Exchange Efficiency for Alcohol Synthesis

Treatment of 2,6-dibromopyridine with iPrMgCl at room temperature in THF, followed by electrophilic quenching, enables bromine-magnesium exchange with 90% efficiency for alcohol formation [1]. This high conversion rate reflects the favorable electronic environment at the 2- and 6-positions for metal-halogen exchange, enabling reliable access to monofunctionalized 6-bromo-2-substituted pyridines.

Grignard chemistry Halogen-metal exchange Functionalized pyridine synthesis

Symmetrical Double Cross-Coupling Capability vs. Regioisomeric Dibromopyridines

Unlike 2,3- and 2,5-dibromopyridines, which undergo palladium-catalyzed arylation with high regioselectivity exclusively at the 2-position (yielding 2-aryl-5-bromopyridines or 2-aryl-3-bromopyridines) [1], 2,6-dibromopyridine presents two chemically equivalent C-Br bonds that undergo sequential Suzuki-Miyaura coupling with arylboronic acids to afford symmetrical 2,6-diarylpyridines in excellent yields [2]. This symmetrical activation eliminates the regioselectivity challenge inherent to unsymmetrical dibromopyridine isomers, enabling predictable double functionalization.

Suzuki-Miyaura coupling Regioselectivity 2,6-Diarylpyridine synthesis

Carbonylative Coupling Selectivity: Controlled Mono- vs. Di-Benzoylation

Under palladium-catalyzed carbonylative Suzuki cross-coupling conditions with arylboronic acids and CO, 2,6-dibromopyridine can be selectively transformed into either benzoyl-phenylpyridine (mono-carbonylative coupling) or dibenzoylpyridine (double carbonylative coupling) products through adjustment of reaction parameters (catalyst precursor, solvent, CO pressure, temperature) [1]. In contrast, the optimized carbonylative coupling of mono-halopyridines proceeds with yields of 80-95% for single benzoylpyridine formation, but without the capacity for sequential double functionalization [1].

Carbonylative Suzuki coupling Phenyl pyridyl ketones Selective functionalization

Physical State and Purity Profile for Reproducible Solid-Phase Handling

2,6-Dibromopyridine is commercially supplied as a crystalline powder with melting point 117-121°C and purity ≥98% (GC) . This solid physical state at room temperature contrasts with certain liquid dibromopyridine analogs (e.g., 2,6-dibromopyridine 1-oxide) and simplifies accurate weighing and transfer in solid-phase synthetic workflows. Standard commercial purity of 98% (GC) ensures consistent stoichiometry in multi-step syntheses without the need for pre-purification.

Physical properties Purity specification Solid-phase synthesis

2,6-Dibromopyridine (CAS 626-05-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Electrochemical Synthesis of 2,2′-Bipyridine Ligands for Transition Metal Catalysis

Research groups developing nickel-catalyzed electroreductive methods for bipyridine ligand synthesis should prioritize 2,6-dibromopyridine over 2,6-dichloropyridine. Direct head-to-head electrochemical homocoupling data shows 2,6-dibromopyridine yields 2,6-dibromo-2,2′-bipyridine in 56% isolated yield, representing a 10 percentage-point yield advantage over the chloride analog (46%) under identical controlled reaction time conditions [1]. This yield differential translates directly to material efficiency and reduced purification requirements when preparing bipyridine scaffolds for coordination chemistry, N-heterocyclic carbene precursors, and metal-organic framework (MOF) linker synthesis.

Synthesis of Symmetrical 2,6-Diarylpyridines via Sequential Suzuki-Miyaura Coupling

Medicinal chemistry and materials science laboratories requiring 2,6-diarylpyridine cores for C2-symmetric ligands, macrocycle precursors, or fluorescent probes should select 2,6-dibromopyridine over regioisomeric alternatives (2,3- or 2,5-dibromopyridine). Unlike unsymmetrical analogs that undergo highly regioselective monocoupling exclusively at the 2-position [2], 2,6-dibromopyridine presents two chemically equivalent C-Br bonds that undergo predictable sequential double arylation to symmetrical 2,6-diarylpyridines in excellent yields [3]. This eliminates the regioselectivity challenge and enables straightforward access to C2-symmetric architectures without protecting group strategies or differential halogen reactivity management.

Divergent Synthesis of Phenyl Pyridyl Ketones via Carbonylative Suzuki Coupling

Process chemistry teams developing routes to benzoylpyridine pharmacophores or photolabile protecting groups should consider 2,6-dibromopyridine for its tunable selectivity in carbonylative Suzuki cross-coupling. By adjusting catalyst precursor, solvent, CO pressure, and temperature, the same starting material can be directed to either mono-benzoyl (benzoyl-phenylpyridine) or di-benzoyl (dibenzoylpyridine) products [4]. This divergent capability from a single commercial building block reduces inventory complexity compared to approaches requiring multiple mono-halopyridine starting materials (which yield 80-95% single benzoyl products without double functionalization capacity) [4].

Practical Grignard-Based Functionalization at Room Temperature

Academic and industrial laboratories seeking to prepare 6-bromo-2-substituted pyridine derivatives via halogen-metal exchange should select 2,6-dibromopyridine based on its 90% exchange efficiency with iPrMgCl at room temperature [5]. This protocol obviates cryogenic conditions typically required for lithium-halogen exchange, enabling practical multi-gram preparation of functionalized pyridine building blocks. The high conversion rate and defined regiochemical outcome (exchange at both 2- and 6-positions) provide reliable access to monofunctionalized intermediates for subsequent cross-coupling diversification.

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